molecular formula C9H19NO B2717390 N-[(3,3-dimethyloxiran-2-yl)methyl]-N-ethylethanamine CAS No. 88091-95-6

N-[(3,3-dimethyloxiran-2-yl)methyl]-N-ethylethanamine

Cat. No.: B2717390
CAS No.: 88091-95-6
M. Wt: 157.257
InChI Key: UQZHUGUDCDTJNK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,3-dimethyloxiran-2-yl)methyl]-N-ethylethanamine typically involves the reaction of an appropriate amine with an epoxide. One common method is the reaction of N-ethylethanamine with 3,3-dimethyloxirane under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane, at a temperature range of 0-25°C, and may require a catalyst like a Lewis acid to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[(3,3-dimethyloxiran-2-yl)methyl]-N-ethylethanamine undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be opened through oxidation reactions, leading to the formation of diols.

    Reduction: Reduction reactions can convert the epoxide ring into an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions where the epoxide ring is opened by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic reagents like ammonia, primary amines, or thiols are used under mild conditions to open the epoxide ring.

Major Products Formed

    Oxidation: Diols are the major products formed from oxidation reactions.

    Reduction: Alcohols are the primary products of reduction reactions.

    Substitution: The products vary depending on the nucleophile used but generally result in the formation of substituted alcohols or amines.

Scientific Research Applications

N-[(3,3-dimethyloxiran-2-yl)methyl]-N-ethylethanamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.

    Industry: It is used in the production of polymers and other materials due to its reactive epoxide group.

Mechanism of Action

The mechanism of action of N-[(3,3-dimethyloxiran-2-yl)methyl]-N-ethylethanamine involves the interaction of its epoxide ring with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules. This reactivity underlies its potential biological effects, including enzyme inhibition and modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (3,3-Dimethyloxiranyl)methanol: Similar in structure but with a hydroxyl group instead of an amine.

    (S)-8-((3,3-Dimethyloxiran-2-yl)methyl)-7-methoxy-2H-chromen-2-one: Contains a chromenone moiety in addition to the epoxide group.

    3-{3-[(3,3-dimethyloxiran-2-yl)methyl]-4-hydroxyphenyl}-2-hydroxypropanoic acid: Features a phenolic and carboxylic acid group along with the epoxide.

Properties

IUPAC Name

N-[(3,3-dimethyloxiran-2-yl)methyl]-N-ethylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-5-10(6-2)7-8-9(3,4)11-8/h8H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQZHUGUDCDTJNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1C(O1)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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